molecular formula C6H5Cl2NO3S B2450660 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride CAS No. 1955541-07-7

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2450660
CAS No.: 1955541-07-7
M. Wt: 242.07
InChI Key: OFLNGXQJMWFULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride ( 1955541-07-7) is a versatile small molecule building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 5 Cl 2 NO 3 S, and it has a molecular weight of 242.08 g/mol . The compound features both a reactive sulfonyl chloride group (-S(=O) 2 Cl) and a chloro-substituted isoxazole core, a privileged scaffold in pharmaceutical development. The presence of the electron-withdrawing cyclopropyl group on the heterocyclic system can influence the compound's electronic properties and metabolic stability, making it a valuable precursor for the synthesis of more complex molecules, particularly sulfonamide derivatives. Researchers primarily utilize this reagent as a key intermediate in nucleophilic substitution reactions, where the sulfonyl chloride moiety can be displaced by amines to create sulfonamide libraries for biological screening. These sulfonamides have widespread applications in the development of enzyme inhibitors, probe molecules, and potential therapeutic agents. The structural motifs present in this compound—the isoxazole and cyclopropane rings—are commonly found in compounds with various pharmacological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety protocols.

Properties

IUPAC Name

4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLNGXQJMWFULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-07-7
Record name 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structural Overview

The compound features:

  • Molecular Formula : C₆H₈ClN₃O₃S
  • Functional Groups : A chlorine atom at the 4-position of the oxazole ring, a cyclopropyl group at the 3-position, and a sulfonyl chloride group at the 5-position.

This arrangement contributes to its reactivity, particularly towards nucleophiles, making it valuable in various chemical reactions and applications.

Medicinal Chemistry

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its sulfonyl chloride moiety allows for covalent modifications of target enzymes or receptors, which can lead to enzyme inhibition and potential therapeutic effects. The compound has been studied for its interactions with various biological targets, demonstrating significant enzyme inhibition properties that are crucial for understanding drug mechanisms and developing new therapeutics .

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. Various derivatives of oxazole sulfonamides, including those related to 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride, were screened for their ability to inhibit cancer cell growth. The results indicated that certain derivatives exhibited promising growth inhibition rates across multiple cancer cell lines, with some achieving submicromolar GI50 values .

CompoundAverage GI50 (μM)Activity
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride0.655Moderate
Related compounds (e.g., halogenated analogs)VariedHigh

Enzyme Inhibition Studies

The reactivity of the sulfonyl chloride group allows for specific interactions with nucleophilic sites on enzymes. Research has shown that compounds like 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride can form covalent bonds with amino acid residues in target enzymes, leading to effective inhibition of their catalytic functions. This property is particularly valuable for elucidating enzyme mechanisms and developing enzyme inhibitors for therapeutic use .

Agricultural Chemistry

Beyond medicinal applications, there is potential for this compound in agrochemicals. Its unique structure may lend itself to the development of new herbicides or pesticides by modifying its reactivity towards biological targets in plants or pests.

Case Study 1: Anticancer Activity

In a study investigating novel oxazole sulfonamides' effects on cancer cell lines, derivatives of 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride were tested against various types of cancers. Results indicated that specific structural modifications led to enhanced inhibitory effects on cell proliferation, suggesting that this compound can be a lead structure for developing more potent anticancer agents .

Case Study 2: Enzyme Targeting

Another study focused on the enzyme inhibition capabilities of compounds containing a sulfonyl chloride group similar to that found in 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride. The research demonstrated how these compounds could effectively modify enzyme activity through covalent bonding, providing insights into their potential as therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride
  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl bromide
  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl iodide

These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications. The uniqueness of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride lies in its specific reactivity and the types of reactions it can undergo .

Biological Activity

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with significant potential in various biological applications due to its unique structural features, including a sulfonyl chloride group and a cyclopropyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is C6H8ClN3O3SC_6H_8ClN_3O_3S, with a molecular weight of approximately 242.08 g/mol. The compound features:

  • A five-membered oxazole ring.
  • A chlorine atom at the 4-position.
  • A cyclopropyl group at the 3-position.
  • A sulfonyl chloride group at the 5-position.

This unique structure contributes to its reactivity, particularly with nucleophiles, making it a valuable intermediate in medicinal chemistry and agrochemical applications.

The biological activity of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride primarily arises from its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme functions and inhibit various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, blocking their catalytic activity.
  • Protein Modification : It can modify proteins through nucleophilic attack on the sulfonyl chloride group, leading to altered protein function or stability .

Anticancer Properties

Research indicates that compounds similar to 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride exhibit anticancer activities. For instance, studies have shown that structurally related sulfonamide and oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AMDA-MB-23134.16Induces oxidative stress
Compound BLNCaP57.2Inhibits androgen receptor
Compound CHepG22.57Induces apoptosis

Antimicrobial Activity

The compound's sulfonyl chloride group also suggests potential antimicrobial activity. Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial protein synthesis or function .

Case Studies

  • Anticancer Activity : A study evaluated a series of oxazole derivatives, including those with sulfonyl groups. The results indicated that certain compounds exhibited significant cytotoxicity against prostate cancer cells (LNCaP), with IC50 values demonstrating potent activity compared to controls .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of similar sulfonamide derivatives. The study highlighted strong inhibitory effects against urease and acetylcholinesterase, suggesting potential applications in treating conditions like hypertension and Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride, and what factors influence their yields?

  • Methodological Answer : Synthesis typically involves chlorosulfonation and cyclization. For example, chlorosulfonic acid is reacted with a precursor (e.g., oxazole derivatives) under controlled temperatures (0°C to room temperature), followed by precipitation in ice water to isolate the product. Yields (~38%) depend on reaction time, stoichiometry, and purification steps . Alternative routes may use oxime intermediates and chlorination agents (e.g., Cl₂ or PCl₅), as seen in analogous isoxazole sulfonyl chlorides .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR spectroscopy (¹H, ¹³C) to confirm cyclopropyl and sulfonyl chloride groups.
  • FT-IR to identify S=O stretching (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹).
  • Elemental analysis to validate purity. Structural analogs in highlight the importance of bond angle analysis for cyclopropane rings .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound is moisture-sensitive due to the sulfonyl chloride group. Store under inert gas (N₂/Ar) at –20°C. Decomposition can be monitored via TGA or DSC to identify thermal thresholds. Avoid exposure to bases or nucleophiles to prevent premature hydrolysis .

Advanced Research Questions

Q. How can the chlorosulfonation step be optimized to improve yield and reduce side products?

  • Methodological Answer :
  • Temperature Control : Gradual warming (e.g., 0°C → RT) minimizes side reactions.
  • Solvent Selection : Use non-polar solvents (e.g., DCM) to stabilize intermediates.
  • Catalysis : Explore Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.
    reports a 38% yield under standard conditions; iterative optimization (DoE) could improve this .

Q. How to resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from steric hindrance (cyclopropyl group) or electronic effects. Perform comparative studies:
  • Kinetic Analysis : Monitor reaction rates with varying nucleophiles (e.g., amines vs. alcohols).
  • Computational Modeling : Use DFT to map electron density around the sulfonyl chloride group.
    Cross-reference with structural analogs in to identify steric/electronic outliers .

Q. What computational strategies predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or catalysts.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme inhibition).
    Leverage ECHA databases () for toxicity/ecotoxicity predictions to guide experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.